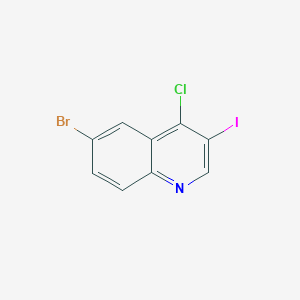

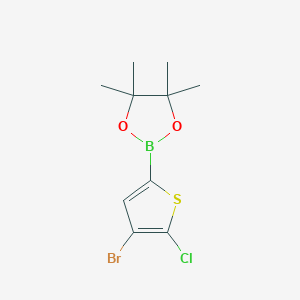

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

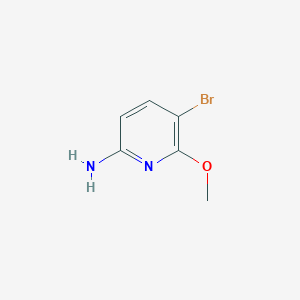

“2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It seems to be related to “(4-Bromo-5-chlorothiophen-2-yl)boronic acid”, which has a CAS Number of 1150114-72-9 . This compound is a solid and should be stored in a dark place, under -20°C .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, has been described . The process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Molecular Structure Analysis

The molecular structure of the related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” has the following properties: Molecular Weight: 241.3, InChI Code: 1S/C4H3BBrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1,8-9H, and InChI key: KQCBZQPAPDRGEM-UHFFFAOYSA-N .

Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported in the literature . This reaction involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” is a solid and should be stored in a dark place, under -20°C .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a boronic ester, which is a critical component in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, allowing for the synthesis of various complex organic structures. The boronic ester serves as a coupling partner for aryl or vinyl halides under palladium catalysis, leading to the formation of biaryl or styrenyl compounds .

Protodeboronation Studies

Protodeboronation refers to the removal of the boron moiety from boronic esters. This process is essential for understanding the stability and reactivity of boronic esters in different conditions. The compound can be used to study the protodeboronation process, which is a key step in the synthesis of pharmaceuticals and natural products .

Homologation Reactions

The boronic ester group in this compound can undergo homologation reactions, where it is transformed into a different functional group while adding carbon chains to the molecule. This is particularly useful in the synthesis of larger organic molecules from smaller ones, expanding the utility of the compound in complex organic synthesis .

Radical-Polar Crossover Reactions

This compound can participate in radical-polar crossover reactions, a synthetic strategy that combines radical and polar mechanisms. These reactions are valuable for creating new C-C bonds and introducing functional groups into molecules, which is beneficial for developing new drugs and materials .

Synthesis of Heterocycles

Heterocycles are rings containing at least one atom other than carbon. The compound can be used as a precursor for synthesizing various heterocyclic compounds due to the reactive bromo and chloro substituents on the thiophene ring. These heterocycles are found in many drugs and agrochemicals .

Development of SGLT2 Inhibitors

SGLT2 inhibitors are a class of medications used in diabetes management. The compound can serve as an intermediate in the synthesis of these inhibitors. Its structural features allow for the introduction of additional functional groups necessary for the pharmacological activity of SGLT2 inhibitors .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium . The 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compound, as a boron reagent, plays a crucial role in this transmetalation step .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound affects. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, ranges from 0.0 to 2.19 , suggesting that it may have good bioavailability.

Result of Action

The result of the action of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Eigenschaften

IUPAC Name |

2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFIJXYADDWMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700047 | |

| Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942070-02-2 | |

| Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.